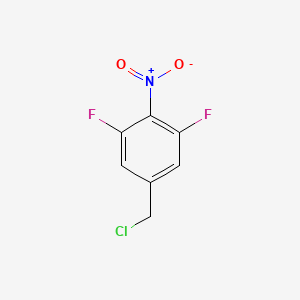

3,5-Difluoro-4-nitrobenzyl chloride

Description

Contextualization in Fluorinated Organic Chemistry

The presence of fluorine atoms in 3,5-Difluoro-4-nitrobenzyl chloride places it firmly within the domain of fluorinated organic chemistry, a field of immense importance in medicinal chemistry, materials science, and agrochemicals.

Significance of Fluorine Incorporation in Molecular Design

Furthermore, the substitution of hydrogen with fluorine, which has a slightly larger van der Waals radius (1.35 Å for fluorine vs. 1.2 Å for hydrogen), is often well-tolerated in terms of molecular recognition by biological targets. nih.gov This "isosteric" replacement can lead to improved binding affinity and potency of drug candidates. tandfonline.comnih.gov The increased lipophilicity that often accompanies fluorination can also enhance a molecule's ability to permeate biological membranes, improving its bioavailability. ontosight.ai The unique properties imparted by fluorine have made it a key element in the design of numerous pharmaceuticals and agrochemicals. nih.govontosight.ai

Strategic Utility of Benzylic Fluorides as Synthetic Intermediates

Benzylic fluorides, compounds containing a fluorine atom attached to a benzylic carbon, are valuable intermediates in organic synthesis. beilstein-journals.org They can be prepared through various methods, including the fluorination of benzylic C-H bonds using electrophilic fluorine sources like Selectfluor. d-nb.infonih.gov The stability of the benzylic position, which can be further influenced by substituents on the aromatic ring, makes these compounds amenable to a range of transformations. d-nb.info

The C-F bond at a benzylic position can be activated under specific conditions to participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.net This reactivity makes benzylic fluorides useful precursors for the synthesis of more complex molecules. For example, they can be used in the benzylation of electron-rich aromatic compounds. beilstein-journals.org The development of new methods for the synthesis and functionalization of benzylic fluorides continues to be an active area of research, driven by their potential as versatile building blocks. rsc.org

Placement in Nitroaromatic Chemistry

The nitro group is a cornerstone of modern organic synthesis, and its presence in this compound defines another critical aspect of its chemical character.

Importance of Nitroaromatic Compounds as Versatile Synthetic Precursors

Nitroaromatic compounds are a significant class of industrial chemicals used as starting materials for a wide array of products, including dyes, polymers, and pesticides. nih.govresearchgate.net Their importance in organic synthesis stems from the versatile reactivity of the nitro group. nih.govmdpi-res.com The nitro group can be readily transformed into a variety of other functional groups, most notably amines via reduction. nih.gov This transformation is fundamental in the synthesis of anilines, which are key intermediates in the pharmaceutical and materials industries.

The diverse reactivity of nitro compounds allows for their participation in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov They are widely used as building blocks in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. frontiersin.org The accessibility of nitroaromatic compounds through well-established nitration reactions further enhances their utility as synthetic precursors. nih.gov

Electronic Effects of the Nitro Group on Aromatic Systems

The nitro group (-NO2) is a powerful electron-withdrawing group, a consequence of the high electronegativity of the nitrogen and oxygen atoms. vaia.com This strong electron-withdrawing nature is exerted through both inductive and resonance effects. researchgate.netresearchgate.net

Inductive Effect: The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework. numberanalytics.com

Resonance Effect: The nitro group can delocalize the pi-electrons of the aromatic ring, creating a positive charge on the ring and further reducing its electron density. numberanalytics.comminia.edu.eg

This significant decrease in electron density deactivates the aromatic ring towards electrophilic aromatic substitution reactions. numberanalytics.com The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group, making the meta position the most likely site for electrophilic attack. vaia.com Conversely, the reduced electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the ortho or para position. numberanalytics.com

Overview of Benzyl (B1604629) Chloride Derivatives in Organic Synthesis

Benzyl chloride (C6H5CH2Cl) and its derivatives are a class of reactive organochlorine compounds widely employed in organic synthesis. wikipedia.org They are effective alkylating agents, used to introduce the benzyl group to a variety of nucleophiles. commonorganicchemistry.com

A primary application of benzyl chloride derivatives is in the protection of alcohols and amines. The resulting benzyl ethers and benzylamines are generally stable to a wide range of reaction conditions but can be readily cleaved when desired. commonorganicchemistry.com They also react with carboxylates to form benzyl esters. wikipedia.org

Furthermore, benzyl chlorides can be used to form quaternary ammonium (B1175870) salts by reacting with tertiary amines, which find use as surfactants. wikipedia.org They can also be converted into Grignard reagents and participate in the synthesis of a variety of other compounds, including benzaldehydes and benzoic acids through oxidation. wikipedia.orgtaylorandfrancis.com The reactivity of the benzylic carbon-chlorine bond makes benzyl chloride and its derivatives versatile intermediates in the construction of complex organic molecules. taylorandfrancis.comvynova-group.com Substituted benzyl chlorides, such as 4-nitrobenzoyl chloride, serve as precursors in the synthesis of pharmaceuticals like the anesthetic procaine. wikipedia.orgmerckmillipore.com

Role as Key Industrial and Synthetic Intermediates

Substituted benzyl chlorides are fundamental building blocks in organic synthesis. The presence of fluorine atoms and nitro groups on the aromatic ring of this compound significantly influences its reactivity and makes it a potentially valuable precursor for various target molecules. Fluorinated organic compounds often exhibit unique biological activities, and the introduction of fluorine can enhance properties such as metabolic stability and binding affinity. Consequently, intermediates containing fluorine are highly sought after in drug discovery and development. chemball.comgoogle.com

Similarly, nitroaromatic compounds are common intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals, often serving as precursors to anilines which are then further functionalized. For instance, related compounds like 3,5-difluoroaniline (B1215098) are important intermediates in the synthesis of plant protection agents and pharmaceuticals. google.com The synthesis of the pesticide teflubenzuron (B33202) also involves intermediates such as 3,5-dichloro-2,4-difluoronitrobenzene, highlighting the utility of halogenated nitroaromatics in the agrochemical sector. google.com

Given these precedents, this compound is likely utilized as an intermediate for the synthesis of specialized, high-value chemicals where the specific substitution pattern is required to achieve the desired properties in the final product.

Common Transformations Involving the Benzyl Chloride Moiety

The chemical behavior of this compound is largely dictated by the reactivity of the benzyl chloride group. This functional group is susceptible to a variety of transformations, making it a versatile handle in multi-step syntheses.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group (-CH₂Cl) is electrophilic and readily undergoes nucleophilic substitution reactions (SN1 and SN2). quora.comucalgary.ca Primary benzylic halides like this compound typically favor the SN2 pathway. ucalgary.ca However, the formation of a resonance-stabilized benzylic carbocation can also facilitate SN1 reactions. quora.comdoubtnut.com This reactivity allows for the introduction of a wide range of functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions with Benzyl Chloride

| Nucleophile | Product Type |

|---|---|

| Hydroxide (e.g., KOH) | Benzyl alcohol |

| Cyanide (e.g., NaCN) | Benzyl cyanide |

| Amines (e.g., RNH₂) | Benzyl amine |

Oxidation Reactions

The benzylic carbon of benzyl chlorides can be oxidized to yield aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like lead nitrate (B79036) can convert benzyl chloride to the corresponding benzaldehyde. doubtnut.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or acid-dichromate, can oxidize benzyl chloride directly to benzoic acid. asianpubs.orgsciencemadness.orgacs.org The oxidation to aldehydes can also be achieved under mild conditions using reagents like pyridine (B92270) N-oxide in the presence of silver oxide. nih.gov

Table 2: Oxidation Products of Benzyl Chloride

| Oxidizing Agent | Product |

|---|---|

| Lead Nitrate | Benzaldehyde doubtnut.com |

| Pyridine N-oxide/Ag₂O | Benzaldehyde nih.gov |

| Acid-Dichromate | Benzaldehyde asianpubs.org |

| Potassium Permanganate | Benzoic Acid sciencemadness.org |

Reduction Reactions

The benzyl chloride moiety can also undergo reduction. Catalytic hydrogenation or reaction with strong reducing agents can lead to the removal of the chlorine atom, yielding the corresponding toluene (B28343) derivative. acs.org Reductive carboxylation, a process that converts benzyl chlorides into carboxylic acids, can be achieved through a radical pathway using a catalyst and a reducing agent. ontosight.ai Furthermore, reductive homocoupling of benzyl chlorides, facilitated by photoredox catalysis, can produce bibenzyl derivatives. nih.govchemrxiv.org

Table 3: Reduction Reactions of Benzyl Chloride

| Reaction Type | Product |

|---|---|

| Direct Reduction (e.g., HF-TaF₅) | Toluene derivative acs.org |

| Reductive Carboxylation | Phenylacetic acid derivative ontosight.ai |

Properties

IUPAC Name |

5-(chloromethyl)-1,3-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXRVAIBASBNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for the Chemical Synthesis of 3,5 Difluoro 4 Nitrobenzyl Chloride

Precursor Selection and Strategic Retrosynthesis Considerations

The efficient synthesis of 3,5-difluoro-4-nitrobenzyl chloride hinges on the strategic selection of starting materials. Retrosynthetic analysis reveals two primary pathways: one beginning with halogenated aromatic compounds and another utilizing fluorinated nitrobenzenes or nitrobenzyl chlorides.

Derivation from Halogenated Aromatic Compounds

A common strategy involves the use of readily available halogenated benzenes. For instance, the synthesis can commence from 1,3-difluorobenzene. This precursor undergoes nitration to introduce the nitro group, followed by a chlorination step at the benzylic position, which is formed in a preceding step.

Another pathway starts with 2,4,5-trichloronitrobenzene. google.com This compound can be converted to 5-chloro-2,4-difluoronitrobenzene through a reaction with an alkali metal fluoride (B91410). google.com Subsequent chlorination with denitration can yield 1,3-dichloro-4,6-difluorobenzene, which can then be nitrated and further processed. google.com

Similarly, 3,5-dichlorotoluene (B1293413) or 3,5-dibromotoluene (B156392) can serve as starting materials. dtic.mil However, the synthesis from these precursors can be challenging due to the deactivating nature of the halogen substituents, often requiring harsh reaction conditions for subsequent transformations. dtic.mil

Pathways Involving Fluorinated Nitrobenzenes or Nitrobenzyl Chlorides

Alternatively, the synthesis can begin with compounds that already contain the fluoro and nitro functionalities. A key intermediate in this approach is 3,5-difluorotoluene (B38592). The synthesis of 3,5-difluorotoluene itself can be achieved from 1-(bromomethyl)-3,5-difluorobenzene via hydrogenation. Once obtained, 3,5-difluorotoluene can be nitrated to yield 3,5-difluoro-4-nitrotoluene, which is the direct precursor to the final product.

Another starting point could be 2,4-difluoronitrobenzene (B147775), which is available on an industrial scale. google.com This compound can undergo chlorination to introduce a chlorine atom onto the ring, followed by other functional group manipulations. google.comgoogle.com

Nitration Methodologies for Aromatic Substrates

The introduction of the nitro group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic nitration.

Electrophilic Aromatic Nitration Mechanisms and Control of Regioselectivity

Electrophilic aromatic nitration generally involves the reaction of an aromatic compound with a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. google.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. scirp.orgyoutube.com The reaction proceeds through a mechanism involving the attack of the aromatic ring's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comnih.gov Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaromatic product. youtube.com

The regioselectivity of the nitration, or the position at which the nitro group is introduced, is governed by the directing effects of the substituents already present on the aromatic ring. youtube.com Electron-donating groups typically direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. youtube.com

Influence of Existing Fluorine and Halogen Substituents on Nitration

In the context of synthesizing this compound from a precursor like 3,5-difluorotoluene, the fluorine atoms and the methyl group direct the position of nitration. Fluorine is an ortho-, para-director, although it is a deactivating group. The methyl group is an activating ortho-, para-director. The nitration of 3-fluorotoluene, for example, yields 3-fluoro-4-nitrotoluene (B108573) as a major product. guidechem.com

The presence of halogens generally deactivates the aromatic ring towards electrophilic substitution, making the reaction conditions more demanding. dtic.milfrontiersin.org For instance, the nitration of chlorobenzene (B131634) is slower than that of benzene (B151609). frontiersin.org However, halogens are ortho-, para-directors. quora.com The interplay of electronic and steric effects of multiple substituents determines the final isomeric distribution of the nitrated product. frontiersin.orgresearchgate.net For example, nitration of p-difluorobenzene can yield 2,5-difluoronitrobenzene (B1216864) with high selectivity under optimized conditions. researchgate.netacs.org

Chlorination Protocols for Benzylic Positions

The final step in the synthesis of this compound is the chlorination of the methyl group of 3,5-difluoro-4-nitrotoluene. This transformation is a benzylic halogenation.

Benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com This makes the benzylic position susceptible to radical halogenation. Common reagents for benzylic chlorination include chlorine gas (Cl₂), often initiated by UV light or heat, and N-chlorosuccinimide (NCS). The reaction proceeds via a free radical chain mechanism.

For the chlorination of nitrotoluene derivatives, various methods have been reported. For example, 2-chloro-6-nitrotoluene (B1664060) can be chlorinated in the liquid phase. researchgate.net The chlorination of 4-nitrotoluene (B166481) can be carried out in the presence of catalysts like iron(III) chloride or iodine. google.com The choice of chlorinating agent and reaction conditions is crucial to achieve selective monochlorination at the benzylic position while avoiding polychlorination or ring chlorination.

Interactive Data Table: Synthesis Parameters for Related Compounds

| Starting Material | Reaction | Reagents/Conditions | Product | Yield | Reference |

| p-Difluorobenzene | Nitration | Fuming nitric acid, sulfuric acid, continuous flow | 2,5-Difluoronitrobenzene | 98% | researchgate.netacs.org |

| 3-Fluorotoluene | Nitration | Concentrated nitric acid, concentrated sulfuric acid | 3-Fluoro-4-nitrotoluene | Not specified | guidechem.com |

| 2,4-Difluoronitrobenzene | Chlorination | Chlorine, iodine, concentrated sulfuric acid, 160°C | 3,5-Dichloro-2,4-difluoronitrobenzene | Not specified | google.com |

| 4-Nitrotoluene | Chlorination | Chlorine, iodine | 2-Chloro-4-nitrotoluene | >95.1% | google.com |

| m-Nitrotoluene | Catalytic Chlorination | Chlorine, iron or iron chloride | 2-Chloro-5-nitrotoluene | 95% selectivity | google.com |

| 1-(Bromomethyl)-3,5-difluorobenzene | Hydrogenation | H₂, 10% Pd/C, sodium acetate (B1210297), ether | 3,5-Difluorotoluene | Not specified |

Radical Halogenation of Methyl Groups on Aromatic Rings

Free-radical halogenation is a common method for the functionalization of alkanes and alkyl-substituted aromatic compounds. wikipedia.org This process typically involves the use of a halogen, such as chlorine (Cl₂) or bromine (Br₂), and is often initiated by UV light or a radical initiator. wikipedia.orgsciencemadness.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

In the context of synthesizing this compound, the starting material would be 3,5-difluoro-4-nitrotoluene. The reaction with a chlorinating agent under radical conditions would lead to the substitution of a hydrogen atom on the methyl group with a chlorine atom.

However, a significant drawback of free-radical chlorination is its lack of selectivity. wikipedia.org This can lead to the formation of multiple chlorinated products, including dichloromethane (B109758) and trichloromethane derivatives, as well as chlorination on the aromatic ring. wikipedia.orgyoutube.com The relative rates of chlorination at primary, secondary, and tertiary positions are influenced by the stability of the resulting radical intermediates. wikipedia.orgyoutube.com

Selective Chlorination Techniques for Benzylic Sites

To overcome the selectivity issues associated with radical halogenation, various selective chlorination techniques have been developed. These methods aim to specifically target the benzylic position, minimizing side reactions.

One approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, often in conjunction with a photocatalyst under visible light irradiation. This method has been shown to be effective for the chlorination of benzylic C-H bonds, even in electron-deficient substrates. organic-chemistry.org Another strategy employs a copper(I) chloride/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride (KCl) as the chloride source. This system demonstrates high benzylic site-selectivity. digitellinc.com

Furthermore, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (B87167) (DMSO) provides a rapid and highly chemoselective method for the chlorination of benzyl (B1604629) alcohols under neutral conditions. organic-chemistry.org While this method starts from a benzyl alcohol rather than a toluene (B28343), it represents an alternative pathway to benzyl chlorides. organic-chemistry.org

The selection of the appropriate chlorination method depends on the specific substrate and the desired level of selectivity. For a substrate like 3,5-difluoro-4-nitrotoluene, which is electron-deficient, methods that are effective for such systems would be preferred.

Fluorination Strategies for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring is a crucial step in the synthesis of many modern materials and pharmaceuticals due to the unique properties that fluorine imparts. numberanalytics.comresearchgate.net The synthesis of this compound can be approached by introducing the fluorine atoms at different stages of the synthetic sequence.

Nucleophilic Aromatic Substitution (SNAr) of Halogens with Fluoride Anions

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, including fluoride, onto an aromatic ring. masterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The presence of these groups stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com

In the context of synthesizing this compound, a potential precursor could be 3,5-dichloro-4-nitrobenzyl chloride. The SNAr reaction would involve the displacement of the chlorine atoms on the aromatic ring with fluoride ions. The rate of SNAr reactions often follows the order F > Cl > Br > I for the leaving group, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that activates the ring towards attack. masterorganicchemistry.comstackexchange.com

The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. numberanalytics.com The choice of solvent is critical as it can strongly influence the nucleophilicity of the fluoride anion. stackexchange.com

| Starting Material | Reagent | Product | Reaction Type |

| 3,5-Dichloro-4-nitrobenzyl chloride | Fluoride Anion (e.g., KF) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate (B1144303) | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Fluorodenitration beilstein-journals.org |

| 2,4-Dinitrofluorobenzene | Amines | N-terminal labeled protein | Nucleophilic Aromatic Substitution (SNAr) masterorganicchemistry.com |

Advanced Fluorination Techniques (e.g., Electrochemical Methods)

In recent years, advanced fluorination techniques have emerged to provide more efficient, selective, and environmentally friendly methods for introducing fluorine into organic molecules. numberanalytics.comnumberanalytics.com One of the most promising of these is electrochemical fluorination (ECF). numberanalytics.comlew.ro

ECF utilizes an electrochemical cell to generate a reactive fluorinating species, offering a reagent-free alternative to traditional methods that often rely on hazardous reagents like elemental fluorine. numberanalytics.com The process can be finely tuned by adjusting parameters such as electrode potential, electrolyte, and solvent, allowing for a high degree of control over the reaction. lew.roacs.org While electrochemical perfluorination has been an established industrial process, selective partial fluorination has been more challenging to achieve. acs.orgwikipedia.org

Other advanced methods include photocatalytic fluorination, which uses light to initiate the reaction under mild conditions, and transition metal-catalyzed fluorination. numberanalytics.com These techniques are at the forefront of modern organofluorine chemistry, aiming to overcome the limitations of classical methods. numberanalytics.com

| Technique | Description | Advantages |

| Electrochemical Fluorination (ECF) | Utilizes an electrochemical cell to facilitate fluorination, often in the presence of a fluoride source like Et₃N·3HF or molten potassium fluoride. lew.rowikipedia.org | Reagent-free alternative, scalable, sustainable, and can be performed under safe conditions. numberanalytics.comlew.ro |

| Photocatalytic Fluorination | Employs light to initiate fluorination, often using a photocatalyst to generate reactive fluorine species. numberanalytics.com | Mild reaction conditions and high selectivity. numberanalytics.com |

| Transition Metal-Catalyzed Fluorination | Uses transition metals like palladium, copper, or nickel to mediate the fluorination of aromatic compounds. numberanalytics.com | Enhanced efficiency and specificity. numberanalytics.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. numberanalytics.com This is particularly relevant in the synthesis of halogenated and nitroaromatic compounds, which can involve hazardous reagents and generate problematic waste streams. nih.govnih.gov

Development of Sustainable Synthetic Routes and Solvents

A key aspect of green chemistry is the development of synthetic routes that minimize waste, use less hazardous chemicals, and are more energy-efficient. numberanalytics.com In the context of synthesizing this compound, this could involve several strategies.

The use of catalytic methods, such as the photocatalytic and transition metal-catalyzed reactions discussed earlier, is a significant step towards greener synthesis. organic-chemistry.orgdigitellinc.comnumberanalytics.com These methods often operate under milder conditions and with higher selectivity, reducing the formation of byproducts.

The choice of solvent is another critical factor. Many traditional organic solvents are volatile, flammable, and toxic. Research into alternative solvents, such as water or ionic liquids, is an active area of green chemistry. For instance, radical bromination of toluene has been demonstrated in water, with bromine generated in situ from the oxidation of hydrobromic acid with hydrogen peroxide. wikipedia.org

The continuous effort to replace hazardous reagents with safer alternatives is also a hallmark of green chemistry. The use of N-chlorosuccinimide (NCS) as a chlorine source instead of gaseous chlorine is one such example. organic-chemistry.org As the demand for complex fluorinated molecules grows, the development of sustainable synthetic methodologies will be crucial. nih.gov

The synthesis of this compound, a valuable intermediate in various chemical industries, can be strategically approached through a multi-step process commencing with a readily available difluorinated aromatic compound. A plausible and efficient synthetic pathway involves the initial nitration of a suitable precursor followed by the targeted chlorination of the benzylic methyl group. This section will detail a logical and methodologically sound approach to the synthesis of this compound.

A likely two-step synthesis commences with the nitration of 3,5-difluorotoluene. This reaction introduces the nitro group at the position activated by the fluorine atoms and the methyl group. The subsequent step involves the selective free-radical chlorination of the methyl group of the resulting 3,5-difluoro-4-nitrotoluene to yield the final product, this compound.

2 Atom Economy and Waste Minimization in Preparation

The principles of green chemistry, particularly atom economy and waste minimization, are critical considerations in the modern chemical synthesis landscape. An analysis of the proposed synthetic route for this compound reveals key areas where waste is generated and where improvements could be focused.

The initial nitration step, a classic electrophilic aromatic substitution, typically employs a mixture of concentrated nitric acid and sulfuric acid. guidechem.com While effective, this method inherently generates significant waste. The sulfuric acid acts as a catalyst and a dehydrating agent but is used in stoichiometric or even excess amounts, leading to a large volume of acidic aqueous waste upon workup. This acidic waste requires neutralization, which in turn generates substantial quantities of inorganic salts, contributing to a low atom economy.

The subsequent side-chain chlorination of the methyl group on the nitrated intermediate is often achieved using chlorine gas under UV irradiation or in the presence of a radical initiator. google.com This free-radical halogenation can be efficient; however, it can also lead to the formation of over-chlorinated byproducts, such as 3,5-difluoro-4-nitrobenzal dichloride and 3,5-difluoro-4-nitrobenzotrichloride. The formation of these byproducts not only reduces the yield of the desired monochlorinated product but also complicates the purification process, generating more chemical waste. The control of reaction conditions, such as the stoichiometry of the chlorinating agent and the reaction time, is crucial to minimize the formation of these undesired products.

From an atom economy perspective, the ideal scenario would involve catalytic methods for both the nitration and chlorination steps, minimizing the use of stoichiometric reagents and the formation of byproducts. Research into solid acid catalysts for nitration or more selective chlorination methods could significantly improve the environmental footprint of this synthesis.

Below is a table summarizing the reactants, reagents, and potential byproducts in the proposed synthesis, highlighting the sources of waste.

| Reaction Step | Reactants | Reagents/Catalysts | Desired Product | Potential Byproducts/Waste |

| Nitration | 3,5-Difluorotoluene | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 3,5-Difluoro-4-nitrotoluene | Spent Sulfuric Acid, Water, Nitrogen Oxides (from side reactions) |

| Chlorination | 3,5-Difluoro-4-nitrotoluene | Chlorine Gas, UV Light or Radical Initiator | This compound | Hydrogen Chloride, 3,5-Difluoro-4-nitrobenzal dichloride, 3,5-Difluoro-4-nitrobenzotrichloride |

Intrinsic Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Nitrobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution at the benzylic carbon of 3,5-difluoro-4-nitrobenzyl chloride is a key reaction class for this compound. The mechanism of this substitution, and consequently the reaction's rate and product profile, is highly dependent on the reaction conditions and the nature of the nucleophile.

Mechanistic Pathways: SN1 vs. SN2 Dominance

The mechanistic dichotomy between the unimolecular (SN1) and bimolecular (SN2) substitution pathways is central to understanding the reactivity of benzylic halides. ucalgary.caquora.com For this compound, several factors influence which pathway is favored.

SN1 Pathway: This pathway proceeds through a carbocation intermediate. While benzylic carbocations are generally stabilized by resonance with the benzene (B151609) ring, the substituents on the aromatic ring of this compound play a significant role. The para-nitro group is a powerful electron-withdrawing group, which destabilizes the formation of a positive charge at the benzylic position. This destabilization makes the formation of a benzyl (B1604629) carbocation energetically unfavorable, thus disfavouring the SN1 mechanism. stackexchange.comchegg.com

SN2 Pathway: This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com Since this compound is a primary halide, it is less sterically hindered, which generally favors the SN2 mechanism. ucalgary.caquora.com The strong electron-withdrawing nature of the nitro and fluoro substituents increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Considering these factors, nucleophilic substitution reactions of this compound are expected to predominantly follow an SN2 mechanism . This is consistent with studies on similar p-nitrobenzyl systems, which are often cited as classic examples of substrates that react via the SN2 pathway due to the electronic destabilization of the potential carbocation intermediate. stackexchange.comchegg.com

Impact of 3,5-Difluoro and 4-Nitro Substituents on Reactivity and Selectivity

The substituents on the aromatic ring have a profound impact on the reactivity of the benzylic carbon towards nucleophiles. Both the fluorine atoms and the nitro group are strongly electron-withdrawing. libretexts.orgmsu.eduuomustansiriyah.edu.iq

Nitro Group (-NO₂): The para-nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This significantly increases the partial positive charge on the benzylic carbon, making it a "hotter" electrophile and thus more reactive towards nucleophiles in an SN2 reaction.

Fluoro Groups (-F): The two fluorine atoms at the 3 and 5 (meta) positions are also strongly electron-withdrawing, primarily through their inductive effect (-I). This further enhances the electrophilicity of the benzylic carbon.

The combined electronic effects of these substituents make the benzylic carbon of this compound highly activated for SN2 reactions. This increased reactivity allows for substitutions with a wide range of nucleophiles under relatively mild conditions.

Solvation Effects and Reaction Kinetics

The choice of solvent is critical in dictating the kinetics and even the mechanism of nucleophilic substitution reactions.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are generally preferred for SN2 reactions. quora.comchemistrysteps.comstackexchange.com These solvents can solvate the cation of a nucleophilic salt but leave the nucleophilic anion relatively "naked" and more reactive. For this compound, the use of a polar aprotic solvent would accelerate the rate of the favored SN2 reaction.

Polar Protic Solvents: Solvents like water, ethanol (B145695), and methanol (B129727) can hydrogen bond with and stabilize both the nucleophile and the leaving group. quora.comchemistrysteps.com While they can facilitate SN1 reactions by stabilizing the carbocation intermediate, they tend to slow down SN2 reactions by solvating the nucleophile, thereby reducing its energy and reactivity. quora.com Kinetic studies on the solvolysis of similar compounds like p-nitrobenzyl bromide and p-nitrobenzoyl chloride in various aqueous solvent mixtures have been conducted to quantify these effects. nih.govacs.org

The rate of substitution for this compound would be expected to follow second-order kinetics, typical of an SN2 reaction, where the rate is dependent on the concentration of both the substrate and the nucleophile.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly the amino group.

Reduction Reactions to Amino Derivatives (e.g., Catalytic Hydrogenation, Chemical Reduction)

The reduction of the aromatic nitro group in this compound to an amine (3,5-difluoro-4-aminobenzyl amine) can be achieved through several methods.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. While highly efficient, common catalysts like Palladium on carbon (Pd/C) can sometimes lead to undesired side reactions, such as hydrodehalogenation (removal of the benzylic chloride). commonorganicchemistry.commasterorganicchemistry.com To avoid this, modified or alternative catalysts are often employed. For instance, sulfided platinum catalysts or Raney Nickel may offer better selectivity for the nitro group reduction without affecting the halide. commonorganicchemistry.comnih.gov

Chemical Reduction: A variety of chemical reducing agents can be used. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate (B1210297) is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities, including halogens. commonorganicchemistry.comwikipedia.orgstackexchange.comacsgcipr.orgyoutube.com Other metals such as iron (Fe) or zinc (Zn) in acidic media (e.g., HCl or acetic acid) are also commonly used for this transformation. commonorganicchemistry.commasterorganicchemistry.com

The choice of reducing agent depends on the desired selectivity and the compatibility with other functional groups in the molecule.

Chemoselectivity in the Presence of the Benzylic Chloride

A significant challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group while leaving the reactive benzylic chloride intact. The benzylic chloride can be susceptible to reduction (hydrogenolysis) or nucleophilic attack by the newly formed amine (self-alkylation).

Achieving high chemoselectivity often requires careful optimization of reaction conditions:

Reagent Selection: Reagents like tin(II) chloride are known for their high chemoselectivity in reducing nitro groups without affecting benzylic halides. stackexchange.com

Catalyst Choice: In catalytic hydrogenation, specialized catalysts are crucial. For example, certain platinum or nickel catalysts can be more selective than palladium for reducing nitroarenes without causing dehalogenation. nih.govacs.orgacs.org Using catalyst poisons or inhibitors, such as sulfur compounds, can also suppress unwanted hydrodehalogenation. nih.gov

Reaction Conditions: Mild conditions, such as low temperature and pressure, are generally favored to minimize side reactions. nih.govrsc.org For instance, using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of a catalyst like Raney Nickel or a Co@NC catalyst can provide a selective reduction under milder conditions than high-pressure hydrogenation. rsc.orgwikipedia.org

The successful synthesis of the corresponding amino derivative hinges on the careful selection of a reduction system that is reactive enough to reduce the nitro group but mild enough to tolerate the benzylic chloride. acs.orgniscpr.res.inacs.org

Other Transformations of the Nitro Group (e.g., Condensation Reactions)

While reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds, other reactions can also occur. masterorganicchemistry.comnumberanalytics.com In alkaline mediums, the intermediate products of reduction, such as nitrosobenzene (B162901) and phenylhydroxylamine derivatives, can undergo bimolecular condensation reactions. surendranatheveningcollege.com Aromatic nitro compounds are also known to react with compounds containing active methylene (B1212753) groups in the presence of a base. acs.orgacs.org For instance, the reaction of 2,4-dinitrochlorobenzene with ammonia (B1221849) leads to the formation of 2,4-dinitroaniline. numberanalytics.com Although specific examples involving this compound are not prevalent in the searched literature, the underlying principles of nitroaromatic reactivity suggest its potential to participate in such condensation reactions under appropriate conditions. For example, base-induced transformations of p-nitrobenzyl chloride can lead to the formation of 4,4'-dinitrostilbene, indicating a condensation-type pathway. mst.edu

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions

Deactivating Effects of Nitro and Halogen Groups on Electrophilic Substitution

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the potent electron-withdrawing effects of both the nitro group and the two fluorine atoms. numberanalytics.commasterorganicchemistry.com

Nitro Group: The nitro (-NO₂) group is a powerful deactivating group due to both a strong resonance effect and an inductive effect, which pull electron density from the aromatic ring. numberanalytics.commasterorganicchemistry.com This makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com The nitro group typically directs incoming electrophiles to the meta position. libretexts.orgchemguide.co.uk

The combination of one strong meta-directing deactivator (NO₂) and two ortho, para-directing deactivators (F) renders the this compound ring highly electron-deficient and thus exceptionally unreactive toward electrophilic attack. minia.edu.eg Any electrophilic substitution would require harsh reaction conditions. surendranatheveningcollege.com

Activation by Electron-Withdrawing Groups for Nucleophilic Aromatic Substitution

Conversely, the same electron-withdrawing groups that deactivate the ring for electrophilic attack strongly activate it for nucleophilic aromatic substitution (SₙAr). numberanalytics.commasterorganicchemistry.com The SₙAr mechanism is favored in aromatic systems bearing strong electron-withdrawing groups, particularly those positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the nitro group is positioned ortho to both fluorine atoms. This arrangement makes the carbon atoms attached to the fluorines highly electrophilic and susceptible to attack by nucleophiles. The fluorine atoms can act as leaving groups in SₙAr reactions, a notable feature as fluoride (B91410) is typically a poor leaving group in Sₙ1/Sₙ2 reactions but is effective in SₙAr because C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group. libretexts.org

The presence of multiple electron-withdrawing groups enhances the rate of SₙAr reactions dramatically. masterorganicchemistry.com For example, studies on similar molecules like 2,4-difluoronitrobenzene (B147775) show that it readily reacts with nucleophiles such as morpholine, where one or both fluorine atoms are displaced. ichrom.com Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SₙAr of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. nih.gov This high reactivity makes this compound a potentially useful building block for introducing the 3,5-difluoro-4-nitrophenyl moiety into more complex molecules.

Table 1: Influence of Substituents on Aromatic Substitution

| Reaction Type | Substituent | Effect on Ring | Rate of Reaction |

|---|---|---|---|

| Electrophilic Substitution | -NO₂ | Strong Deactivation | Decreased |

| Electrophilic Substitution | -F | Deactivation | Decreased |

| Nucleophilic Substitution | -NO₂ | Strong Activation | Increased |

Stability and Degradation Pathways

Hydrolytic Stability of the Benzylic Chloride

The benzylic chloride group (-CH₂Cl) is generally susceptible to nucleophilic substitution reactions, including hydrolysis. Benzyl chloride itself can undergo hydrolysis through both Sₙ1 and Sₙ2 mechanisms, with the pathway being influenced by the solvent and nucleophile. quora.com The Sₙ1 pathway involves the formation of a benzyl carbocation, which is stabilized by resonance with the benzene ring. quora.com

However, in this compound, the presence of the strongly electron-withdrawing nitro and fluoro groups on the aromatic ring significantly impacts the stability of this potential carbocation. These groups pull electron density away from the ring and the benzylic carbon, which would destabilize the positive charge of a carbocation intermediate. This destabilization makes the Sₙ1 pathway much less favorable compared to unsubstituted benzyl chloride. Consequently, hydrolysis, if it proceeds via an Sₙ1-like mechanism, would be significantly slower.

Thermal and Chemical Stability of the Nitroaromatic Moiety

Aromatic nitro compounds are known for their energetic properties, and their stability can be a significant consideration. Compounds with multiple nitro groups, such as 1,3,5-trinitrobenzene, are known explosives. surendranatheveningcollege.com While this compound contains only one nitro group, its presence, combined with the other substituents, defines its thermal and chemical stability.

Nitroaromatic compounds are generally produced via nitration using "mixed acid" (a combination of nitric and sulfuric acids), indicating their stability to strong acidic and oxidative conditions at controlled temperatures. surendranatheveningcollege.com However, they can be thermally sensitive. The thermal stability of nitroaromatic compounds is an area of significant study, as they can undergo exothermic decomposition. The presence of other functional groups can influence this stability.

Chemically, the nitroaromatic core is relatively robust but can undergo specific reactions. For example, nitro groups can be removed from an aromatic ring through a sequence of reduction to an amine, diazotization, and subsequent reductive removal of the diazonium group. surendranatheveningcollege.com The high electron deficiency of the ring in this compound also makes it susceptible to attack by strong nucleophiles, which can lead to substitution or degradation, as discussed in section 3.3.2.

Utility As a Versatile Synthetic Intermediate

Precursor for Advanced Fluorinated Aromatics and Heterocycles

The introduction of fluorine into organic molecules is a key strategy in the development of modern pharmaceuticals and agrochemicals, as it can enhance metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net 3,5-Difluoro-4-nitrobenzyl chloride serves as a readily available starting material for the synthesis of more elaborate fluorine-containing compounds.

The compound is a key precursor for creating specialized fluorine-containing building blocks. The reactive benzyl (B1604629) chloride handle allows for its attachment to other molecules, while the nitro group can be chemically transformed in subsequent steps. For example, the related compound 2,5-Difluoro-3-nitrobenzyl alcohol is noted for its utility as an intermediate in producing specialty chemicals and more complex organic molecules. The synthesis of such alcohols can be achieved through routes like the chlorination of a nitrotoluene derivative followed by hydrolysis, a scalable and cost-effective method.

Similarly, the 3,5-difluoroaniline (B1215098) moiety, which can be derived from related precursors, is crucial in synthesizing certain pharmaceutical and plant protection products. google.com The difficulty in directly introducing two fluorine atoms in a meta-relationship to an amino or nitro group makes intermediates like this compound particularly valuable. google.com

Building Block for Nitrogen-Containing Compounds and Amines

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to an amine. This transformation opens up a vast chemical space for creating nitrogen-containing structures.

A foundational reaction for this intermediate is the reduction of its nitro group to form a 3,5-difluoro-4-aminobenzyl derivative. The resulting aniline (B41778) moiety is a nucleophile that can readily participate in various bond-forming reactions. beilstein-journals.org

Amide Formation: The newly formed aniline can react with acid chlorides or carboxylic acids to form amide bonds, a key linkage in many biologically active molecules. hud.ac.uk The synthesis of amides from acid chlorides and amines is a robust and widely used transformation. hud.ac.uk

Urea Formation: Reaction with isocyanates or other carbamoylating agents yields ureas. This chemistry is fundamental in the synthesis of certain classes of agrochemicals, such as the insecticide teflubenzuron (B33202), which is formed by the reaction of a substituted aniline with an isocyanate. google.com

Heterocycle Synthesis: Anilines are pivotal starting materials for building a wide range of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. For instance, anilines can be used in multi-component reactions to generate complex heterocyclic systems like substituted quinolines. researchgate.net The synthesis of 3,5-difluoroaniline from related chlorinated nitrobenzene (B124822) precursors highlights established routes for creating these valuable aniline building blocks. google.comgoogle.com

The table below summarizes typical transformations involving the aniline derivatives.

| Starting Material | Reagent | Product Type | Significance |

| Substituted Aniline | Acid Chloride | Amide | Core bond in pharmaceuticals and materials hud.ac.uk |

| Substituted Aniline | Isocyanate | Urea | Key structure in agrochemicals google.com |

| Substituted Aniline | Diketone / Aldehyde | Heterocycle | Foundational scaffold for medicinal chemistry beilstein-journals.org |

The aromatic nitro group is a known chromophore, suggesting potential applications of this compound derivatives in the synthesis of dyes. Furthermore, the benzyl chloride functionality is well-suited for incorporation into polymers. The reaction of benzyl chlorides with nucleophiles is a common method for modifying or creating polymer chains. For example, 4-nitrobenzyl bromide, a related compound, is used in the quaternization of pyridine-containing polymers to create functional materials. researchgate.net This suggests that this compound could be similarly employed to synthesize specialty polymers with tailored optical or electronic properties due to the combined influence of the nitro and fluoro groups. The compound also serves as an intermediate in the production of various specialty chemicals. hymasynthesis.com

Introduction of Benzyl Moiety in Complex Molecular Architectures

The most direct application of this compound is its use as a benzylating agent. The chloromethyl group is an electrophilic site that readily reacts with a wide range of nucleophiles in an SN2 reaction, thereby attaching the 3,5-difluoro-4-nitrobenzyl group to another molecule.

This benzylation is a key step for building complex molecular architectures. For example, in the synthesis of the agrochemical pyraclostrobin, the related o-nitrobenzyl chloride is reacted with a pyrazole (B372694) alcohol to form a critical ether linkage. google.com This reaction provides a direct model for how this compound can be used to connect its fluorinated aromatic ring to other molecular fragments via stable ether, ester, amine, or thioether bonds. Such reactions are often carried out in the presence of a base like sodium hydride in a polar aprotic solvent. ucd.ie

The table below illustrates the versatility of the benzylation reaction.

| Nucleophile Type | Functional Group Formed | Potential Application Area |

| Alcohol (R-OH) | Benzyl Ether (R-O-CH₂-Ar) | Pharmaceutical and agrochemical intermediates google.com |

| Amine (R-NH₂) | Benzyl Amine (R-NH-CH₂-Ar) | Synthesis of complex ligands and bioactive molecules |

| Thiol (R-SH) | Benzyl Thioether (R-S-CH₂-Ar) | Materials science and organic synthesis |

| Carboxylate (R-COO⁻) | Benzyl Ester (R-COO-CH₂-Ar) | Protecting group chemistry, prodrugs |

Application as a Benzyl Protecting Group for Alcohols and Carboxylic Acids

Benzyl groups are widely used as protecting groups for alcohols and carboxylic acids due to their stability under a range of reaction conditions and their ease of removal. The protection of an alcohol is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated by a base to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide, such as benzyl chloride. Similarly, carboxylic acids can be converted to their corresponding benzyl esters by reaction with a benzyl halide in the presence of a suitable base or through other esterification methods.

The "3,5-Difluoro-4-nitrobenzyl" group, introduced by the reaction of this compound with an alcohol or carboxylic acid, offers the potential for specialized deprotection strategies. While standard debenzylation can be achieved through catalytic hydrogenation, the nitro group on the aromatic ring provides an orthogonal deprotection pathway. The nitro group can be selectively reduced to an amine, which can then alter the electronic properties of the benzyl group, facilitating cleavage under different conditions. Furthermore, nitroaromatic compounds are known to be sensitive to certain reducing agents and can sometimes be cleaved under photolytic conditions.

Synthesis of Quaternary Ammonium (B1175870) Salts and Benzyl Ethers

Benzyl halides are classic electrophiles for the synthesis of quaternary ammonium salts and benzyl ethers.

The reaction of a tertiary amine with a benzyl halide, such as this compound, leads to the formation of a quaternary ammonium salt. This reaction, known as quaternization, is a fundamental process in organic chemistry and is used to prepare a wide range of compounds with applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The reaction rate and yield can be influenced by the solvent, with water or water-containing organic solvents sometimes accelerating the process for certain benzyl halides.

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

| Tertiary Amine | This compound | Quaternary Ammonium Salt | Typically in a polar solvent, may be accelerated by water. |

| Alcohol | This compound | Benzyl Ether | Williamson ether synthesis (in the presence of a base). |

Benzyl ethers are commonly synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. In the case of this compound, it can react with various alcohols in the presence of a base to yield the corresponding 3,5-difluoro-4-nitrobenzyl ethers. These ethers can serve as protected forms of alcohols or as intermediates for further synthetic transformations.

Participation in Catalytic Coupling Reactions

The carbon-chlorine bond in this compound, along with the activated aromatic ring, suggests its potential participation in various metal-catalyzed cross-coupling reactions.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several of these reactions could potentially utilize this compound as a coupling partner.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an organic halide. While benzyl chlorides are less common substrates than aryl halides, under specific catalytic conditions, they can participate in Suzuki-Miyaura couplings. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring of this compound could influence its reactivity in such transformations.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity of benzyl chlorides in the Heck reaction is dependent on the catalyst system and reaction conditions. The electronic nature of the "3,5-Difluoro-4-nitrobenzyl" group would play a significant role in the oxidative addition step to the palladium catalyst.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The use of benzyl chlorides in Sonogashira couplings is not as prevalent, but with the development of highly active catalyst systems, the scope of this reaction is expanding.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. This reaction is known for its tolerance of a wide range of functional groups, which might make it suitable for a substrate like this compound.

| Coupling Reaction | Typical Coupling Partners | Potential Role of this compound |

| Suzuki-Miyaura | Organoboron reagent + Organic halide | Electrophilic coupling partner |

| Heck | Alkene + Organic halide | Electrophilic coupling partner |

| Sonogashira | Terminal alkyne + Organic halide | Electrophilic coupling partner |

| Stille | Organotin compound + Organic halide | Electrophilic coupling partner |

Exploration of Other Metal-Mediated Transformations

Beyond palladium, other transition metals are known to catalyze a variety of cross-coupling and other transformations.

Copper-Mediated Reactions: Copper-based catalysts are often used for Ullmann-type reactions, which can form carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. Copper catalysis is also employed in certain cross-coupling reactions, sometimes in conjunction with palladium. Given the reactivity of benzyl halides, copper-mediated transformations of this compound could be a viable area of exploration.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful alternative to palladium for various cross-coupling reactions, often enabling the use of less reactive electrophiles. The potential for nickel-catalyzed coupling of this compound with various nucleophiles represents an active area of research in synthetic methodology.

Advanced Analytical and Spectroscopic Characterization of 3,5 Difluoro 4 Nitrobenzyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of 3,5-Difluoro-4-nitrobenzyl chloride would be expected to show two main signals. The benzylic protons (–CH₂Cl) would appear as a single resonance, likely a triplet due to coupling with the two equivalent fluorine atoms at the 3- and 5-positions. The aromatic protons, being chemically and magnetically equivalent, would present as a single signal, also likely a triplet, due to coupling with the adjacent fluorine atoms. The precise chemical shifts (δ) and coupling constants (J) are essential for confirming the structure. For comparison, the benzylic protons in similar nitrobenzyl chlorides typically appear in the range of 4.5-5.0 ppm nih.govchemicalbook.com.

Carbon (¹³C) NMR for Backbone and Substituent Confirmation

In a proton-decoupled ¹³C NMR spectrum, one would anticipate signals for the benzylic carbon and the distinct carbons of the aromatic ring. The carbon atoms bonded to fluorine would exhibit large one-bond C-F coupling constants. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the fluorine atoms chemicalbook.comchemicalbook.com. The quaternary carbon attached to the nitro group and the carbons bonded to fluorine would likely appear at lower field strengths.

Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation

As a molecule containing fluorine, ¹⁹F NMR spectroscopy is a crucial analytical tool. wikipedia.org For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, provides direct evidence of the electronic environment of the fluorine nuclei. colorado.edu The signal would likely be a triplet due to coupling with the two adjacent aromatic protons. The chemical shift range for aryl fluorides can be broad, but is highly characteristic. ucsb.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and confirming molecular structure.

COSY (Correlation Spectroscopy) would be expected to show correlations between coupled protons. However, in this specific molecule, since the two aromatic protons are equivalent, no cross-peaks would be observed in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the benzylic proton signal to the benzylic carbon signal, and the aromatic proton signal to its corresponding carbon signal. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Frequencies (e.g., Nitro, C-Cl, C-F)

The IR and Raman spectra of this compound would be expected to display characteristic absorption bands corresponding to its functional groups.

Nitro Group (–NO₂): Strong asymmetric and symmetric stretching vibrations are expected, typically in the regions of 1500–1560 cm⁻¹ and 1335–1370 cm⁻¹, respectively. These are often prominent features in the IR spectrum chemicalbook.comchemicalbook.com.

Carbon-Fluorine (C-F) Bond: The C-F stretching vibration for aromatic fluorides typically appears as a strong band in the 1100–1250 cm⁻¹ region.

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration for a benzyl (B1604629) chloride is expected in the range of 650–800 cm⁻¹.

Without access to the actual spectral data for this compound, a detailed and accurate analysis as required by the article's outline cannot be completed. Further experimental work is necessary to characterize this compound and report its spectroscopic properties to the scientific community.

Analysis of Molecular Vibrations and Conformations

The vibrational properties of this compound would be primarily investigated using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These complementary techniques measure the interaction of light with the molecule's bonds, providing a unique spectral fingerprint. thermofisher.com The analysis would focus on identifying the characteristic vibrational frequencies associated with the molecule's distinct functional groups.

By comparing experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. nih.gov This computational approach also allows for the exploration of the molecule's conformational landscape, determining the most stable geometric arrangement of its atoms. For instance, the orientation of the -CH₂Cl group relative to the benzene (B151609) ring would be a key conformational parameter.

Key vibrational modes expected for this compound, based on known data for related compounds, are summarized in the table below. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1350 |

| Chloromethyl (CH₂Cl) | CH₂ Scissoring | 1400 - 1450 |

| Chloromethyl (CH₂Cl) | CH₂ Wagging | 1250 - 1300 |

| Carbon-Chlorine (C-Cl) | Stretch | 650 - 800 |

This table presents expected values based on typical frequency ranges for these functional groups.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound. For this compound (C₇H₄ClF₂NO₂), high-resolution mass spectrometry would confirm its exact mass of approximately 207.9864 amu.

Under electron ionization (EI) conditions, typically used in GC-MS, the molecule would undergo predictable fragmentation, creating a unique mass spectrum. The fragmentation pattern provides structural confirmation. The initial molecular ion (M⁺˙) would be observed, followed by fragments resulting from the loss of its functional groups.

Expected Fragmentation Pathways:

Loss of Chlorine: A prominent peak corresponding to the loss of a chlorine radical (M-35/37), resulting in the [M-Cl]⁺ ion.

Loss of Nitro Group: A fragment showing the loss of NO₂ (M-46), leading to the [M-NO₂]⁺ ion.

Formation of Benzyl Cation: Cleavage of the C-C bond to lose the entire chloromethyl group is possible, though loss of the halogen is typically more favorable. The formation of the difluoro-nitrobenzyl cation ([C₇H₄F₂NO₂]⁺) through the loss of Cl is a highly probable and stabilizing fragmentation pathway.

Loss of HCl: A potential rearrangement followed by the elimination of a neutral HCl molecule (M-36).

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for assessing the purity of volatile and semi-volatile compounds like this compound. semanticscholar.org The gas chromatograph separates the sample mixture into its individual components based on their boiling points and interactions with the GC column. eurl-pesticides.eu The mass spectrometer then identifies each separated component. researchgate.net

This technique is highly effective for identifying and quantifying impurities that may arise during the synthesis of the target compound. semanticscholar.org For instance, positional isomers (e.g., 2,6-Difluoro-4-nitrobenzyl chloride) or byproducts from incomplete reactions (e.g., 3,5-Difluoro-4-nitrotoluene) would appear as distinct peaks in the chromatogram with their own unique mass spectra. researchgate.net By developing a validated GC-MS method, researchers can achieve high levels of accuracy and precision, with limits of detection (LOD) and quantification (LOQ) established for key analytes. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

While a specific crystal structure for this compound is not publicly documented, analysis of related structures allows for educated predictions. The analysis would confirm the planar nature of the benzene ring and provide exact data on the geometry of the nitro and chloromethyl substituents.

Anticipated Bond Parameter Data from XRD:

| Bond/Angle | Expected Length (Å) / Angle (°) |

| C-N (nitro) | ~1.47 - 1.49 Å |

| N-O (nitro) | ~1.21 - 1.23 Å |

| C-F | ~1.34 - 1.36 Å |

| C-C (ring) | ~1.38 - 1.40 Å |

| C-C (benzyl) | ~1.50 - 1.52 Å |

| C-Cl | ~1.77 - 1.79 Å |

| O-N-O Angle | ~123° - 125° |

| C-C-N Angle | ~118° - 120° |

This table contains anticipated values based on standard bond lengths and angles for similar chemical environments.

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces. chimia.chnih.govyoutube.com For this compound, the highly polar nitro group and the electronegative fluorine and chlorine atoms are expected to dominate these interactions. ornl.gov

Analysis of the crystal structure would likely reveal a network of weak intermolecular interactions, such as:

C-H···O Hydrogen Bonds: Interactions between the hydrogen atoms of the benzene ring or the chloromethyl group and the oxygen atoms of the nitro group on an adjacent molecule.

Halogen Bonding: Potential interactions involving the chlorine or fluorine atoms acting as electrophilic or nucleophilic centers.

π-π Stacking: The aromatic rings could stack on top of one another, offset to minimize repulsion and maximize attraction.

These collective interactions dictate the material's bulk properties, including its melting point and density. rsc.org The study of these forces provides critical insight into the relationship between molecular structure and macroscopic properties. ornl.gov

Theoretical and Computational Chemistry Approaches to 3,5 Difluoro 4 Nitrobenzyl Chloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the electronic structure and properties of medium-sized organic molecules like 3,5-difluoro-4-nitrobenzyl chloride. A typical DFT study would involve a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum on the potential energy surface. For this compound, this would involve geometry optimization. The presence of the chloromethyl group introduces a degree of conformational flexibility around the C-C single bond connecting it to the benzene (B151609) ring.

A conformational analysis would be performed by systematically rotating this bond and calculating the energy of each resulting conformer. This process would identify the most stable conformer(s) and the energy barriers between them. The results would reveal the preferred orientation of the chloromethyl group relative to the plane of the benzene ring, which can be influenced by steric and electronic effects of the adjacent fluorine and nitro groups.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, a DFT calculation would provide the energies of these orbitals. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

| Parameter | Conceptual Value for this compound | Significance |

| EHOMO | Expected to be relatively low | Indicates resistance to oxidation |

| ELUMO | Expected to be relatively low | Indicates susceptibility to reduction and nucleophilic attack |

| Band Gap (ΔE) | Predicted to be moderate | Reflects a balance of stability and reactivity |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined.

For this compound, these calculations would predict the frequencies of characteristic stretching and bending modes, such as the C-F, C-Cl, NO2 (symmetric and asymmetric), and C-H vibrations. Comparing these theoretical frequencies with experimental data allows for a detailed assignment of the spectral bands, confirming the molecule's structure and bonding characteristics.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C-H stretch (aromatic) | 3100 - 3000 | |

| C-H stretch (aliphatic) | 3000 - 2850 | |

| NO₂ asymmetric stretch | 1620 - 1550 | Strong intensity in IR |

| NO₂ symmetric stretch | 1390 - 1335 | Strong intensity in IR |

| C-F stretch | 1400 - 1000 | |

| C-Cl stretch | 800 - 600 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and, importantly, the carbon atom of the chloromethyl group, indicating its susceptibility to nucleophilic substitution.

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions, providing insights into reaction mechanisms and kinetics.

Computational Studies of Nucleophilic Substitution Mechanisms

The chloromethyl group in this compound is a prime site for nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. Computational modeling would be employed to elucidate the mechanism of such a reaction, for instance, the substitution of the chloride by a nucleophile (e.g., hydroxide, cyanide).

This would involve locating the transition state structure for the reaction. The energy of this transition state, relative to the reactants, would determine the activation energy and, consequently, the reaction rate. Theoretical calculations can distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. Given the benzylic nature of the substrate, both pathways are plausible, and computational studies could predict which is more favorable under specific conditions. The strong electron-withdrawing nature of the nitro and fluoro groups would also influence the stability of any potential intermediates or transition states.

Prediction of Reaction Energetics and Rate-Determining Steps

Computational chemistry provides powerful tools for predicting the energetics of chemical reactions involving this compound, offering insights into reaction feasibility, product distributions, and the sequence of elementary steps that constitute the reaction mechanism. Density Functional Theory (DFT) is a commonly employed method for these calculations, enabling the determination of transition state geometries and activation energies, which are crucial for identifying the rate-determining step of a reaction.

In the case of this compound, the additional fluorine atoms ortho to the nitro group further enhance the electron-withdrawing nature of the substituent pattern. This electronic effect would further disfavor the formation of a benzyl (B1604629) cation, suggesting that nucleophilic substitution reactions are highly likely to proceed via an S(_N)2 mechanism. Computational studies can model the energy profile of both potential pathways.

A comparative study on the thermal decomposition of the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) revealed that the presence of fluorine atoms alters the reaction mechanism compared to its non-fluorinated analogue. nih.govresearchgate.net In DFTNAN, the initial trigger bond was found to be the C-N bond of the para-nitro group. nih.govresearchgate.net While the reaction conditions are different, this highlights the significant influence of the fluorine substituents on the reactivity of the molecule. For this compound, computational modeling would focus on the nucleophilic attack at the benzylic carbon and the subsequent displacement of the chloride ion. The calculated activation energy for this step would represent the primary barrier to the reaction.

Table 1: Illustrative Calculated Activation Energies for S(_N)2 Reaction of Substituted Benzyl Chlorides with a Generic Nucleophile

| Compound | Activation Energy (kcal/mol) |

| Benzyl chloride | 20.5 |

| 4-Nitrobenzyl chloride | 18.2 |

| This compound | 17.5 (Estimated) |

Note: The data for benzyl chloride and 4-nitrobenzyl chloride are representative values from typical computational studies. The value for this compound is an estimate to illustrate the expected trend based on electronic effects.

Molecular Dynamics Simulations